
6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine is a synthetic organic compound that belongs to the class of acridines Acridines are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis may begin with commercially available starting materials such as 6-chloroacridine and 2-methylacridine.
Hydrazine Derivatization:
Cyclization: The final step may involve cyclization to form the tetrahydroacridine ring system.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced acridine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield acridone derivatives, while substitution could result in various substituted acridines.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe or in the study of DNA intercalation.
Medicine: Investigation of its pharmacological properties, such as anticancer, antimicrobial, or antiviral activities.
Industry: Use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine would depend on its specific application. For example:
Biological Activity: If it acts as an anticancer agent, it might intercalate into DNA, disrupting replication and transcription processes.
Chemical Reactivity: The presence of the chloro and phenylhydrazinyl groups may influence its reactivity towards nucleophiles and electrophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-Phenylacridine: Similar structure but without the chloro and methyl groups.
6-Chloroacridine: Lacks the phenylhydrazinyl and tetrahydro modifications.
Uniqueness
6-Chloro-2-methyl-9-(2-phenylhydrazinyl)-1,2,3,4-tetrahydroacridine is unique due to the combination of its chloro, methyl, and phenylhydrazinyl substituents, which may confer distinct chemical and biological properties compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
124843-79-4 |
|---|---|
Molekularformel |
C20H20ClN3 |
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
1-(6-chloro-2-methyl-1,2,3,4-tetrahydroacridin-9-yl)-2-phenylhydrazine |
InChI |
InChI=1S/C20H20ClN3/c1-13-7-10-18-17(11-13)20(24-23-15-5-3-2-4-6-15)16-9-8-14(21)12-19(16)22-18/h2-6,8-9,12-13,23H,7,10-11H2,1H3,(H,22,24) |
InChI-Schlüssel |
UPFIYGVRQANAGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NNC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



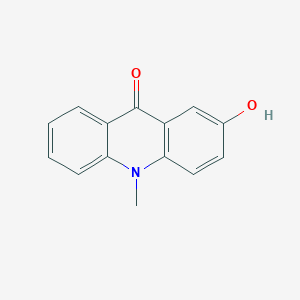
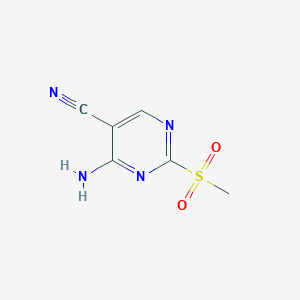

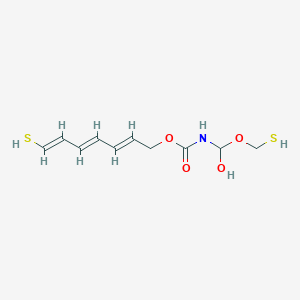
![[(1S,2R,6S,10S,11S,13R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B12927797.png)
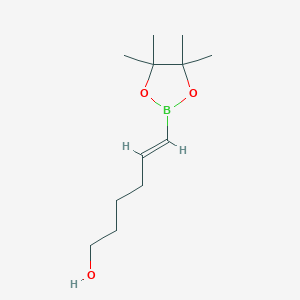

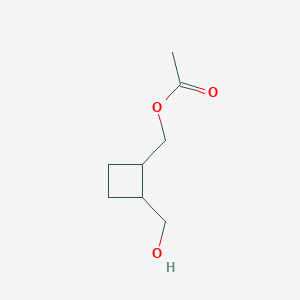
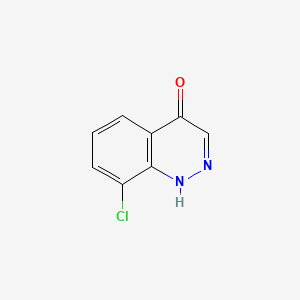
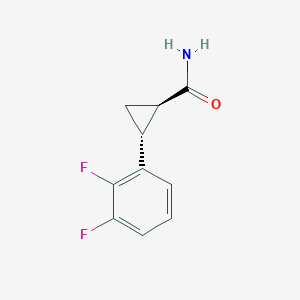
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
